molecular formula C7H9N3O B2488913 N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide CAS No. 137499-45-7

N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide

Cat. No.: B2488913
CAS No.: 137499-45-7
M. Wt: 151.169
InChI Key: ZEONASHSZKLJGT-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide is an amidoxime derivative characterized by a pyridine ring at the 3-position and an ethanimidamide backbone. Its synthesis typically involves reacting nitriles with hydroxylamine under basic conditions, as seen in analogs like (Z)-N'-Hydroxy-2-(pyridin-3-yl)acetimidamide (78% yield, m.p. 173°C) .

Properties

IUPAC Name

N'-hydroxy-2-pyridin-3-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONASHSZKLJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : The pyridin-3-yl derivative (173°C) has a higher melting point than phenyl analogs (e.g., compound 13 with 4-methoxyphenyl, m.p. 111–112°C ), indicating stronger intermolecular interactions (e.g., π-π stacking) from the pyridine ring.
  • Solubility : Methoxy-substituted analogs (e.g., compound 13 ) show improved solubility in polar solvents due to hydrogen bonding , while methylthio derivatives (e.g., (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide) are poorly water-soluble, favoring organic solvents .

Electronic and Reactivity Profiles

  • Electron-Donating Groups : Methoxy groups (compound 13 ) enhance electron density, facilitating electrophilic substitution .
  • Pyridine vs. Benzimidazole : The benzimidazole analog (sc-334538) exhibits resonance stabilization and metal coordination capabilities absent in the pyridin-3-yl compound, broadening its application in catalysis .

Biological Activity

N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group and a pyridine moiety, which are believed to contribute to its biological activity. The presence of these functional groups allows for potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound is primarily hypothesized based on its structural characteristics:

  • Hydrogen Bonding : The hydroxylamine group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Receptor Interaction : The pyridine ring may interact with specific receptors or enzymes involved in metabolic pathways, potentially modulating their activity.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating the potential for this compound to be developed as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that compounds containing hydroxylamine functionalities often demonstrate anti-inflammatory effects. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Testing : A study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL .
  • In vitro Anti-inflammatory Study : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant reduction in bacterial growth at >50 µg/mL
Anti-inflammatoryDecreased pro-inflammatory cytokines production
Enzyme InteractionPotential modulation of metabolic enzymes

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